N'-(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenylacetohydrazide
CAS No.: 300805-68-9
Cat. No.: VC11979866
Molecular Formula: C16H13N3O2
Molecular Weight: 279.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 300805-68-9 |
|---|---|
| Molecular Formula | C16H13N3O2 |
| Molecular Weight | 279.29 g/mol |
| IUPAC Name | N-[(2-hydroxy-1H-indol-3-yl)imino]-2-phenylacetamide |
| Standard InChI | InChI=1S/C16H13N3O2/c20-14(10-11-6-2-1-3-7-11)18-19-15-12-8-4-5-9-13(12)17-16(15)21/h1-9,17,21H,10H2 |
| Standard InChI Key | ODEGIZBDYBJTTG-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC(=O)N=NC2=C(NC3=CC=CC=C32)O |
| Canonical SMILES | C1=CC=C(C=C1)CC(=O)N=NC2=C(NC3=CC=CC=C32)O |
Introduction
N'-(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenylacetohydrazide is a complex organic compound that belongs to the class of hydrazones. It features an indole moiety and a phenyl group, which are known for their diverse biological activities. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general knowledge of organic chemistry.
Synthesis
The synthesis of N'-(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenylacetohydrazide typically involves condensation reactions between an indole derivative and a phenylacetohydrazide. The process may require careful control of reaction conditions such as temperature, solvent choice, and reactant ratios to optimize yield and purity.
Biological Activities
Compounds with indole and phenyl moieties often exhibit a range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. While specific data on N'-(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenylacetohydrazide is not available, related compounds have shown promising results in these areas.
| Biological Activity | Potential Application |
|---|---|
| Anti-inflammatory | Treatment of inflammatory diseases |
| Antibacterial | Development of new antibiotics |
| Anticancer | Cancer therapy |
Research Findings
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume